An In-depth Technical Guide to the Chemical Properties of Cyclobutanecarboxamide
An In-depth Technical Guide to the Chemical Properties of Cyclobutanecarboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutanecarboxamide (CBCA), a cornerstone intermediate in organic synthesis, has garnered significant attention for its role in the construction of complex molecular architectures. Its unique four-membered carbocyclic scaffold is a prized motif in medicinal chemistry, offering a pathway to molecules with enhanced three-dimensionality, metabolic stability, and conformational rigidity.[1][2][3] This guide provides a comprehensive exploration of the chemical properties of Cyclobutanecarboxamide, delving into its molecular structure, synthesis, core reactivity, and spectroscopic signature. We further contextualize its importance through its applications in modern drug discovery, presenting field-proven insights into its utility as a versatile chemical building block.[4][5][6]
Molecular Structure and Physicochemical Profile
Cyclobutanecarboxamide (CAS No: 1503-98-6) is a simple yet structurally significant molecule featuring a strained cyclobutane ring directly attached to a primary amide functional group.[7] This combination imparts a unique set of properties that are highly valued in synthetic and medicinal chemistry. The puckered, non-planar cyclobutane ring provides a rigid, sp³-rich scaffold, a key attribute for moving beyond the "flatland" of traditional aromatic-heavy drug candidates.[1][2]
Caption: 2D Chemical Structure of Cyclobutanecarboxamide.
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. Below is a summary of the computed properties for Cyclobutanecarboxamide.
| Property Name | Value | Significance in Drug Development |
| Molecular Formula | C₅H₉NO[7][8] | Defines the elemental composition and exact mass. |
| Molecular Weight | 99.13 g/mol [7][8] | Influences diffusion rates and membrane permeability. |
| XLogP3-AA | 0.1 / 0.27[7][8] | Indicates moderate lipophilicity, often correlated with cell permeability. |
| Hydrogen Bond Donor Count | 1[7][8] | The amide N-H group can participate in hydrogen bonding. |
| Hydrogen Bond Acceptor Count | 1[7][8] | The carbonyl oxygen is a key hydrogen bond acceptor site. |
| Topological Polar Surface Area (TPSA) | 43.1 Ų[7][8] | Predicts transport properties; values in this range are favorable for oral bioavailability. |
| Rotatable Bond Count | 1[8] | Low count indicates limited conformational flexibility, a desirable trait for locking in bioactive conformations.[2] |
Synthesis of Cyclobutanecarboxamide
The synthesis of Cyclobutanecarboxamide is most commonly achieved from its corresponding carboxylic acid, a readily available starting material. More advanced catalytic methods have also been developed, offering higher efficiency and regioselectivity for substituted analogs.[1][9]
Caption: General workflow for the synthesis of Cyclobutanecarboxamide.
Protocol 2.1: Synthesis from Cyclobutanecarboxylic Acid
This protocol describes a standard laboratory procedure for the preparation of Cyclobutanecarboxamide via an acid chloride intermediate. The causality of this two-step approach lies in the need to convert the hydroxyl of the carboxylic acid, a poor leaving group, into a highly reactive acyl chloride, which is readily susceptible to nucleophilic attack by ammonia.
Step-by-Step Methodology:
-
Activation: To a solution of cyclobutanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Expert Insight: The use of an ice bath mitigates the exothermic nature of the reaction. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude cyclobutanecarbonyl chloride is often used directly in the next step without further purification.
-
Amination: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM or THF) and add it dropwise to a cooled (0 °C), stirred, concentrated solution of aqueous ammonium hydroxide (a significant excess, e.g., 5-10 eq).
-
Self-Validation: A large excess of the amine source ensures complete conversion and neutralizes the HCl byproduct generated during the reaction. The formation of a white precipitate (ammonium chloride) is a visual indicator of reaction progress.
-
-
Work-up and Isolation: After stirring for 1-2 hours, separate the organic layer. Extract the aqueous layer with DCM (2-3 times). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Cyclobutanecarboxamide.
-
Purification: The product can be purified by recrystallization or column chromatography to achieve high purity (≥98%).[4][5]
Chemical Reactivity and Key Transformations
The chemical behavior of Cyclobutanecarboxamide is dominated by the interplay between the stable, strained cyclobutane ring and the reactive amide functional group.
Caption: Key chemical transformations of Cyclobutanecarboxamide.
Hydrolysis
Under either acidic or basic conditions, the amide bond of Cyclobutanecarboxamide can be cleaved to yield cyclobutanecarboxylic acid and ammonia.[2]
-
Base-Catalyzed Hydrolysis (BAC2 Mechanism): Involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the amide anion, which is subsequently protonated.[10]
-
Acid-Catalyzed Hydrolysis (AAC2 Mechanism): Begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. Subsequent proton transfers lead to the cleavage of the C-N bond.[11]
The stability of the cyclobutane ring ensures it remains intact during these transformations.[1]
Reduction
The amide functionality can be completely reduced to an amine using powerful reducing agents.
Protocol 3.2.1: Reduction to Cyclobutylmethylamine
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0 °C and add a solution of Cyclobutanecarboxamide (1.0 eq) in anhydrous THF dropwise.
-
Expert Insight: The addition must be slow and controlled due to the highly exothermic nature of the reaction.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or diethyl ether. Dry the filtrate over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine.[2] Further purification can be achieved by distillation.
Hofmann-Type Rearrangement
This classical organic reaction provides a powerful method for converting a primary amide into a primary amine with one fewer carbon atom. For Cyclobutanecarboxamide, this transformation yields cyclobutylamine, a valuable synthetic intermediate.[12] The reaction proceeds through an N-haloamide intermediate which rearranges to an isocyanate, subsequently hydrolyzed to the amine.[9] A key advantage of this method is the complete retention of the cyclobutyl group's configuration during the migration step.[9]
C–H Functionalization
Modern synthetic strategies have enabled the direct functionalization of the C-H bonds of the cyclobutane ring.[13] While not a reaction of the amide group itself, the carboxamide can act as a directing group in palladium-catalyzed reactions to selectively introduce aryl or other functional groups at specific positions on the ring.[2][14] This approach allows for the diastereoselective synthesis of highly substituted cyclobutane scaffolds, which are of great interest in drug discovery.[14]
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and purity assessment of Cyclobutanecarboxamide.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms. Data available in public databases like PubChem can be used as a reference.[7] The spectrum is complex due to the puckered nature of the ring, which leads to non-equivalent protons and complex coupling patterns.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expected characteristic absorption bands include:
-
N-H stretch: Two bands in the region of 3100-3500 cm⁻¹ for the primary amide.
-
C=O stretch (Amide I band): A strong absorption around 1640-1680 cm⁻¹.
-
N-H bend (Amide II band): An absorption around 1550-1640 cm⁻¹.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutane ring.
-
Safety and Handling
Cyclobutanecarboxamide requires careful handling in a laboratory setting. Based on aggregated GHS data, it presents the following hazards:
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16]
-
Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16][17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Keep away from strong oxidizing agents and strong bases.[17]
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